molecular formula C23H27N3O3S B2592213 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 919975-33-0

2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

Cat. No.: B2592213
CAS No.: 919975-33-0
M. Wt: 425.55
InChI Key: PBNGVUVUEVZGCG-UHFFFAOYSA-N
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Description

2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a complex organic compound with potential applications in various scientific fields This compound features a benzimidazole core, which is known for its biological activity, linked to a morpholinoethanone moiety and a dimethylphenoxyethylthio group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The benzimidazole core is known for its biological activity, including antimicrobial and antiparasitic properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

Given its structural features, this compound may have potential as a drug candidate. Research could focus on its efficacy and safety in treating various diseases, particularly those involving microbial infections or parasitic infestations.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Dimethylphenoxyethylthio Group: This step involves the reaction of the benzimidazole intermediate with 2,5-dimethylphenoxyethyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

    Introduction of the Morpholinoethanone Moiety: The final step involves the reaction of the intermediate with morpholinoethanone under basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholinoethanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The benzimidazole core could inhibit enzyme activity, while the morpholinoethanone moiety might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2,5-Dimethylphenoxy)ethylthio)-1H-benzimidazole: Lacks the morpholinoethanone moiety, potentially reducing its biological activity.

    2-(2-(2,5-Dimethylphenoxy)ethyl)thio-1H-benzimidazole-1-yl)ethanone: Similar structure but without the morpholine ring, which may affect its chemical properties and applications.

Uniqueness

The presence of both the morpholinoethanone moiety and the dimethylphenoxyethylthio group in 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone makes it unique. This combination of functional groups can enhance its reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17-7-8-18(2)21(15-17)29-13-14-30-23-24-19-5-3-4-6-20(19)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNGVUVUEVZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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